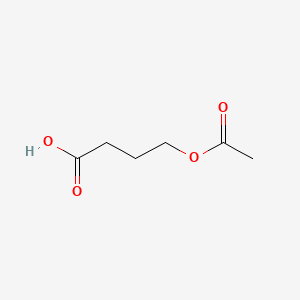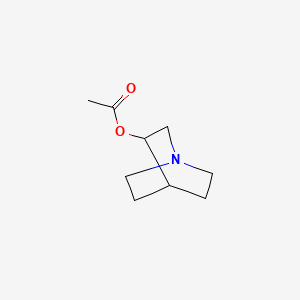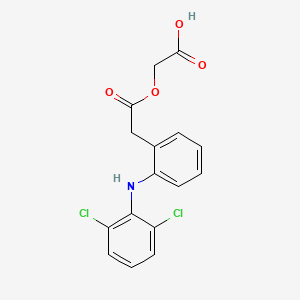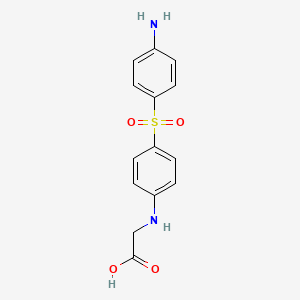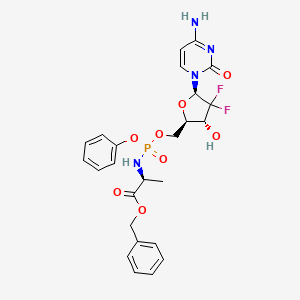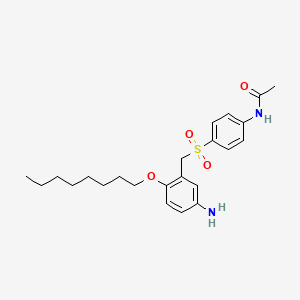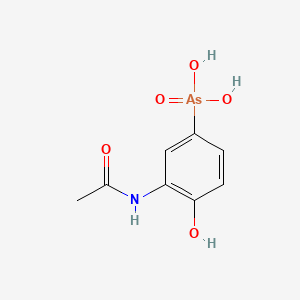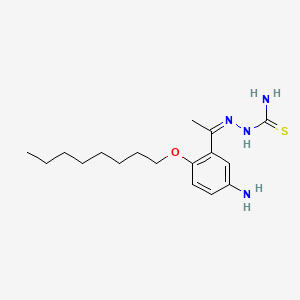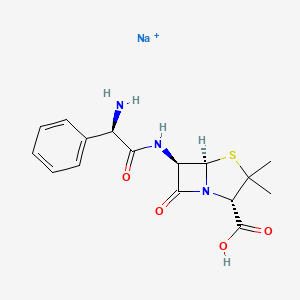
氨苄青霉素钠
描述
Ampicillin sodium is a semi-synthetic derivative of penicillin, a broad-spectrum antibiotic with bactericidal activity against both penicillin-susceptible Gram-positive organisms and many common Gram-negative pathogens . It is the monosodium salt of [2S- [2α,5α,6β (S*)]]-6- [ (aminophenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo [3.2.0]heptane-2-carboxylic acid . It is used in the form of injection, powder, for solution .
Molecular Structure Analysis
The molecular formula of Ampicillin sodium is C16H18N3NaO4S, and the molecular weight is 371.39 . It is a dry, white to off-white powder .
Chemical Reactions Analysis
Ampicillin sodium degrades in strong alkaline medium . The reaction rate was monitored at 265 nm . Another study investigated the degradation reaction of ampicillin with hydroxyl radical .
Physical And Chemical Properties Analysis
Ampicillin sodium is a white to off-white crystalline powder . The solution after constitution is clear and colorless . The pH range of the reconstituted solution is 8 to 10 . It is soluble in water .
科学研究应用
Broad-Spectrum Antibiotic
Ampicillin sodium salt is a semisynthetic derivative of penicillin and functions as a broad-spectrum antibiotic . It demonstrates activity against an extensive spectrum of bacteria, encompassing both Gram-positive and Gram-negative strains such as E. coli, β-lactam sensitive vancomycin-resistant Enterococcus (VRE), Staphylococcus aureus, and Streptococcus pneumoniae .
Inhibitor of Bacterial Cell Wall Synthesis
This compound exerts inhibitory effects on bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), thereby impeding peptidoglycan synthesis—an integral process in the formation of the bacterial cell wall .
Research on Antibiotic Resistance
Ampicillin sodium salt is commonly used in research laboratories to study antibiotic resistance . Scientists use it to understand how bacteria develop resistance to antibiotics and how this resistance can be overcome.
Penetration Limitations Study
It is also used to study penetration limitations . This involves researching how well the antibiotic can penetrate bacterial cells and tissues to exert its effects.
Selection and Maintenance of Recombinant Plasmids
In genetic engineering, Ampicillin sodium salt is used for the selection and maintenance of recombinant plasmids in E. coli . This allows scientists to identify and maintain bacteria that have been successfully transformed with plasmids carrying the ampicillin resistance gene.
Reagent for Transformed Cells
Ampicillin sodium salt has been used as a reagent for transformed cells that express β-lactamase . β-lactamase is an enzyme produced by certain bacteria that provides resistance to β-lactam antibiotics like ampicillin.
Selection for Ampicillin Resistance
It can be used to select for ampicillin resistance in mutated and transformed cells . This is a common technique in molecular biology and genetic engineering to identify cells that have incorporated a plasmid carrying the ampicillin resistance gene.
作用机制
Ampicillin sodium, also known as 200-708-1 or Ampicillin sodium salt, is a semi-synthetic derivative of penicillin. It functions as an orally active broad-spectrum antibiotic .
Target of Action
The primary targets of Ampicillin sodium are the penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These proteins play a crucial role in the synthesis of the bacterial cell wall, a critical component for bacterial survival .
Mode of Action
Ampicillin sodium inhibits bacterial cell-wall synthesis by binding to the PBPs . This binding inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis . The inhibition of cell wall synthesis leads to cell lysis, mediated by bacterial cell wall autolytic enzymes such as autolysins .
Biochemical Pathways
The binding of Ampicillin sodium to PBPs interferes with the cross-linking of peptidoglycan chains necessary for bacterial cell wall strength and rigidity . This interference disrupts the cell wall synthesis pathway, leading to the weakening of the bacterial cell wall and eventual cell lysis .
Pharmacokinetics
Ampicillin sodium exhibits good absorption when administered orally, with about 50% of the drug being absorbed . It is distributed into the bile and can penetrate the cerebrospinal fluid when the meninges are inflamed . The drug is primarily excreted unchanged in the urine, with approximately 90% of the drug being eliminated within 24 hours .
Result of Action
The action of Ampicillin sodium results in the death of susceptible bacteria. By inhibiting cell wall synthesis, the drug causes the bacteria to lyse, or break apart . This bactericidal action helps to clear the bacterial infection.
Action Environment
The action, efficacy, and stability of Ampicillin sodium can be influenced by various environmental factors. For instance, the presence of β-lactamase, an enzyme produced by some bacteria, can cleave the β-lactam ring of Ampicillin, rendering it inactive . Therefore, the effectiveness of Ampicillin sodium can be reduced in environments where β-lactamase-producing bacteria are present .
安全和危害
未来方向
Ampicillin sodium is used to treat certain infections caused by bacteria such as meningitis, lung, blood, heart, urinary tract, and gastrointestinal tract infections . It is also used in some pregnant women to prevent passing an infection to the baby during birth . Future research may focus on optimizing drug exposure and enhancing the treatment of various infections .
属性
IUPAC Name |
sodium;(2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S.Na/c1-16(2)11(15(22)23)19-13(21)10(14(19)24-16)18-12(20)9(17)8-6-4-3-5-7-8;/h3-7,9-11,14H,17H2,1-2H3,(H,18,20)(H,22,23);/q;+1/p-1/t9-,10-,11+,14-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLOHDWPABZXLGI-YWUHCJSESA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)[O-])C.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)[O-])C.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N3NaO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
69-53-4 (Parent) | |
| Record name | Ampicillin sodium [USAN:USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000069523 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60988759 | |
| Record name | Ampicillin sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60988759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ampicillin sodium | |
CAS RN |
69-52-3 | |
| Record name | Ampicillin sodium [USAN:USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000069523 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ampicillin sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60988759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium [2S-[2α,5α,6β(S*)]]-6-(aminophenylacetamido)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.644 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMPICILLIN SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JFN36L5S8K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




